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1,4-Dioxaspiro[4.6]undec-7-ene

Cat. No.: B12658976
CAS No.: 7140-60-5
M. Wt: 154.21 g/mol
InChI Key: MFMOLLNHYLCBAK-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Chemical Structures in Organic Synthesis and Advanced Materials

Spirocyclic structures are not mere chemical curiosities; they are pivotal motifs in a vast array of natural products, pharmaceuticals, and advanced materials. researchgate.netlookchem.com Their unique three-dimensional arrangement, where two rings are locked in a perpendicular orientation, imparts significant conformational rigidity. researchgate.net This rigidity is highly sought after in drug design, as it can lock a molecule into a specific bioactive conformation, enhancing its selectivity and efficacy when interacting with biological targets like enzymes and receptors. researchgate.net

Many natural products, including some with antifungal and anti-HIV properties, feature spirocyclic skeletons. researchgate.netencyclopedia.pub This has inspired synthetic chemists to develop novel methods for their construction. lookchem.com Beyond medicine, the distinct architecture of spiro compounds makes them valuable in materials science for creating organic electronics, sensors, and agrochemicals. whiterose.ac.uk The synthesis of these complex structures often involves sophisticated chemical reactions, including cyclizations and rearrangements, making them a fertile ground for methodological innovation in organic chemistry. nih.govwhiterose.ac.uk

Overview of Dioxaspiro[4.6]undecene Architectures

The dioxaspiro[4.6]undecene framework belongs to the broader class of spiroketals, which are found in various natural systems. researchgate.net For instance, different dioxaspiro systems, such as 1,6-dioxaspiro[4.6]undecanes, have been identified as components of insect pheromones. researchgate.net This highlights the biological relevance of this particular spirocyclic arrangement.

The specific [4.6] undecene skeleton, containing a seven-membered ring, can exist in several isomeric forms depending on the position of the double bond. The related isomer, 1,4-Dioxaspiro[4.6]undec-6-ene, is noted for its use as a fragrance ingredient due to its pleasant odor. lookchem.com Another variant, the 2,4-dioxa-spiro[5.5]undec-8-ene core, has been synthesized and investigated for its potential as an inhibitor of HIV integrase, a crucial enzyme for viral replication. researchgate.net The synthesis of these structures typically involves the protection of a ketone within a cycloalkene ring. Specifically, the reaction of a cycloheptenone derivative with ethylene (B1197577) glycol in the presence of an acid catalyst forms the stable five-membered dioxolane ring, effectively masking the ketone functionality. youtube.combeilstein-journals.orglibretexts.org This strategy is fundamental in multi-step organic synthesis.

Research Trajectories and Contemporary Relevance of 1,4-Dioxaspiro[4.6]undec-7-ene as a Research Target

The primary role of this compound in academic research is that of a synthetic intermediate or a versatile building block. Its structure represents a protected form of cyclohept-3-en-1-one. The ethylene ketal group is stable under many reaction conditions, particularly those involving nucleophiles or bases, which would otherwise react with the ketone. youtube.com This allows chemists to perform chemical transformations on other parts of the molecule, such as the alkene in the seven-membered ring, without interference from the carbonyl group. libretexts.org

The contemporary relevance of this compound is evidenced by the existence of commercially available derivatives. For example, compounds such as methyl this compound-7-carboxylate and this compound-7-carbonitrile have been documented. The presence of reactive functional groups like esters and nitriles directly attached to the cycloheptene (B1346976) ring indicates that the parent spirocycle is a scaffold for constructing more complex molecular architectures. These derivatives serve as starting points for synthesizing a wide range of other compounds, potentially for applications in medicinal chemistry and natural product synthesis. baranlab.org After the desired chemical modifications have been made, the ethylene ketal protecting group can be readily removed by treatment with aqueous acid, regenerating the ketone to yield the final target molecule. libretexts.org This strategic use of protection and deprotection underscores the utility and importance of this compound as a valuable tool in the synthetic chemist's arsenal.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
1,4-Dioxaspiro[4.6]undec-6-ene
1,6-dioxaspiro[4.6]undecanes
2,4-dioxa-spiro[5.5]undec-8-ene
Cyclohept-3-en-1-one
Cycloheptenone
Ethylene glycol
Methyl this compound-7-carboxylate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B12658976 1,4-Dioxaspiro[4.6]undec-7-ene CAS No. 7140-60-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7140-60-5

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1,4-dioxaspiro[4.6]undec-7-ene

InChI

InChI=1S/C9H14O2/c1-2-4-6-9(5-3-1)10-7-8-11-9/h1,3H,2,4-8H2

InChI Key

MFMOLLNHYLCBAK-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCC2(C1)OCCO2

Origin of Product

United States

Synthetic Strategies for 1,4 Dioxaspiro 4.6 Undec 7 Ene and Analogous Spiroketal Systems

Established Methodologies in Spiroketal Construction

Traditional approaches to spiroketal synthesis have laid the groundwork for more modern, catalytic methods. These established strategies often rely on the inherent thermodynamic preferences of the reacting molecules to form the most stable spiroketal isomer. nih.govarkat-usa.org

Cyclization reactions are a cornerstone of spiroketal synthesis. The most conventional method involves the acid-catalyzed dehydration of a dihydroxy ketone precursor. thieme-connect.comwikipedia.org This approach typically yields the thermodynamically most stable spiroketal isomer, which is often the desired product in natural product synthesis. thieme-connect.com However, the harsh acidic conditions can be incompatible with sensitive functional groups elsewhere in the molecule. thieme-connect.com

To overcome the limitations of thermodynamic control and access less stable isomers, kinetically-controlled spirocyclization reactions have been developed. nih.govmskcc.org These methods often proceed under milder conditions and allow for the synthesis of a wider range of stereochemically diverse spiroketals. mskcc.org For instance, the spirocyclization of glycal epoxides can be influenced by the choice of reagents and solvents to favor kinetic product formation. nih.gov One such method is a methanol-induced kinetic spirocyclization that proceeds with inversion of configuration at the anomeric carbon. acs.org

Another strategy involves a hetero-Diels-Alder reaction to construct the spiroketal core in a kinetically controlled, stereoselective manner. arkat-usa.org This approach was successfully utilized in the total synthesis of the natural product reveromycin A. arkat-usa.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer an efficient pathway to complex molecules like spiroketals. rsc.orgnih.gov These reactions are valued for their atom economy and ability to generate structural complexity in a single step. nih.gov

A notable example is the first catalytic asymmetric multicomponent synthesis of spiroacetals. This one-pot, three-component coupling reaction of alkynols, anilines, and glyoxylic acid is catalyzed by a gold phosphate (B84403) complex. rsc.org This method provides access to hybrid molecules that incorporate both a spiroacetal scaffold and an α-amino acid motif, demonstrating the power of MCRs to rapidly build molecules with potential biological relevance. rsc.org

Advanced Catalytic Protocols for Spiroketalization

To improve efficiency, selectivity, and substrate scope, advanced catalytic protocols have become indispensable in spiroketal synthesis. The use of transition metals, in particular, has enabled the development of novel cyclization strategies under mild conditions. rsc.orgthieme-connect.com

Transition metal catalysis has revolutionized the formation of spiroketals, providing alternatives to traditional acid-catalyzed methods. thieme-connect.com Catalysts based on gold, silver, palladium, mercury, iridium, and rhodium have been employed, allowing for fundamentally different modes of reactivity. rsc.orgthieme-connect.com These methods have expanded the range of suitable precursors and cyclization modes, including opportunities for asymmetric catalysis. rsc.orgsemanticscholar.org A primary strategy involves the dihydroalkoxylation of alkynediols, where the alkyne serves as a latent ketone, which is unmasked during the cyclization process. thieme-connect.com

Table 1: Overview of Transition Metals Used in Spiroketalization

Metal CatalystPrecursor TypeReaction TypeRef.
Gold (Au)Alkynyl diols/triolsDihydroalkoxylation/Cycloisomerization thieme-connect.combeilstein-journals.org
Silver (Ag)Alkynyl alcoholsCascade Cyclization researchgate.net
Palladium (Pd)AlkynediolsSpiroketalization thieme-connect.com
Mercury (Hg)AlkynediolsSpiroketalization thieme-connect.com
Iridium (Ir)AlkynediolsSpiroketalization thieme-connect.com
Rhodium (Rh)AlkynediolsSpiroketalization thieme-connect.com
Titanium (Ti)Glycal epoxidesKinetic Spirocyclization acs.org

Homogeneous gold catalysts have become a powerful tool for synthesizing complex natural products, including spiroketals. rsc.org Gold catalysts, acting as soft π-acids, effectively activate carbon-carbon multiple bonds, particularly alkynes, facilitating nucleophilic attack under mild conditions. beilstein-journals.orgresearchgate.net

A common application is the cycloisomerization of alkynyl diols or triols. thieme-connect.combeilstein-journals.org For example, gold(I) chloride has been shown to effectively catalyze the cycloisomerization of a homopropargyl alcohol to form a hydroxylated 5,5-spiroketal in good yield. beilstein-journals.org This reaction proceeds despite the potential for competing side reactions. beilstein-journals.org Gold catalysis has also been used in cascade reactions, such as an intramolecular cycloisomerization of an alkynyl alcohol combined with an intermolecular spiroketalization with quinone monoimines to produce benzannulated spiroketals. rsc.org

The mechanism of gold-catalyzed spiroketalization often involves the initial formation of a vinyl gold intermediate through the cyclization of a hydroxyl group onto the gold-activated alkyne. researchgate.netresearchgate.net This is followed by a second ring-closing step to form the spirocyclic core. researchgate.netresearchgate.net

Table 2: Examples of Gold-Catalyzed Spiroketal Synthesis

CatalystSubstrateProduct TypeYieldRef.
AuClProtected alkyne triol5,5-Spiroketal diol80% beilstein-journals.org
[Au]Alkynyl alcohol and quinone monoimine5,5-Benzannulated spiroketalsVarious rsc.org
AuCl3Alkynediol6,6-Spiroketal88% researchgate.net

Silver catalysis offers another effective strategy for constructing spiroketal systems, often through cascade reactions that form multiple bonds in a single process. researchgate.net Silver(I) catalysts, similar to gold, can act as π-acids to activate alkynes for nucleophilic attack.

A modular synthesis of 6,6-spiroketals has been developed using silver catalysis. researchgate.net This method involves a cascade reaction that combines an intermolecular Michael addition with a 6-endo-dig cyclization, allowing for the assembly of highly substituted spiroketals from two different substrate molecules. researchgate.net Other silver-catalyzed cascade reactions have been developed for the synthesis of various heterocyclic structures, such as 4-aminotetrahydrocarbazoles and γ-lactam-substituted quinones, demonstrating the versatility of this approach in initiating complex cyclization sequences. nih.govrsc.orgrsc.org The mechanism in some cases involves the generation of a radical species via the silver catalyst, which then initiates the cyclization cascade. nih.gov

Transition Metal-Catalyzed Transformations

Palladium-Catalyzed Oxidative Processes

Palladium catalysis offers a powerful tool for the construction of complex molecular architectures, including spiroketal systems. In the context of 1,4-Dioxaspiro[4.6]undec-7-ene synthesis, palladium-catalyzed oxidative processes typically involve the intramolecular cyclization of a suitable alcohol or hydroperoxide precursor onto a pendant olefin.

One prominent strategy is the Wacker-type oxidation, a transformation that converts a terminal olefin into a methyl ketone using a palladium catalyst. nih.gov In an intramolecular variant applicable to spiroketal synthesis, a hydroxy- or hydroperoxy-alkene can be cyclized. The mechanism involves the activation of the alkene by a Pd(II) species, followed by nucleophilic attack from the tethered oxygen atom. The source of the oxygen atom incorporated into the final product in these peroxide-mediated Wacker-type oxidations differs from the classical process, where it originates from water. nih.gov Isotopic labeling studies have confirmed that in some systems, the oxygen atom comes from molecular oxygen via a palladium-hydroperoxide intermediate. nih.gov This intermediate coordinates the olefin, leading to peroxymetallation, peroxide bond cleavage, and subsequent formation of the ketal. nih.gov

Another approach involves the palladium-catalyzed oxidative annulation of enones, which can be generated in situ. rsc.org This methodology allows for the construction of a ring system onto a pre-existing backbone through a domino sequence of reactions, which could be adapted for building the seven-membered ring of the undecene system. rsc.org Furthermore, palladium-catalyzed alkene difunctionalization reactions provide a pathway to construct functionalized carbocycles through a proposed Pd(0)/Pd(II) cycle involving oxidative addition, anti-carbopalladation, and reductive elimination. While not directly forming the ketal, these methods establish the carbocyclic framework to which the ketal can be appended.

Table 1: Overview of Palladium-Catalyzed Oxidative Systems
Catalyst SystemOxidantKey IntermediateApplication
Pd(II) / O₂Molecular OxygenPalladium-hydroperoxideWacker-type spirocyclization nih.gov
Pd(II) / Cu(II)Copper(II)π-allyl palladiumAnnulation of in situ generated enones rsc.org
Pd(0) / BaseN/APd(II)-alkenylAlkene difunctionalization for carbocycle synthesis

Organocatalytic and Brønsted Acid-Catalyzed Methods

In recent years, organocatalysis and Brønsted acid catalysis have emerged as powerful alternatives to metal-based systems, offering mild conditions and unique reactivity profiles for spiroketal synthesis. scienceopen.combeilstein-journals.org

Organocatalysis utilizes small organic molecules to catalyze transformations. scienceopen.com For spiroketal formation, catalysts such as proline can activate substrates through the formation of enamine or iminium ion intermediates, facilitating intramolecular conjugate additions or Michael reactions that lead to the spirocyclic core. Research has demonstrated the utility of organocatalyzed Mannich coupling of cyclic carboxaldehydes for the preparation of spirocyclic structures, including spiro[4.5]decanes and spiro[4.6]undecanes. researchgate.net

Brønsted acid catalysis, on the other hand, relies on the protonation of a functional group, typically a carbonyl or a hydroxyl group, to enhance its electrophilicity or its leaving group ability. In the synthesis of dioxaspiro systems, a Brønsted acid can catalyze the intramolecular attack of a hydroxyl group onto an activated alkene or a carbonyl group, triggering the spiroketalization cascade. beilstein-journals.org Chiral phosphoric acids derived from binaphthol are a particularly powerful class of Brønsted acid catalysts that can induce high levels of stereoselectivity. unl.pt These catalysts can activate substrates through a well-defined transition state, enabling precise control over the stereochemical outcome. unl.pt For instance, Brønsted acids have been successfully employed in the heteroannulation of vinyloxyphenylbicyclobutanes with water to synthesize spirocyclobutanes, showcasing their utility in forming spirocyclic junctions under metal-free conditions. rsc.org

Table 2: Comparison of Organocatalytic and Brønsted Acid-Catalyzed Methods
Catalysis TypeCatalyst ExampleActivation ModeKey Features
Organocatalysis L-ProlineEnamine/Iminium ion formationMetal-free, mild conditions, asymmetric potential scienceopen.comresearchgate.net
Brønsted Acid Catalysis Perchloric Acid, Chiral Phosphoric AcidsProtonation of carbonyls/hydroxylsMetal-free, high yields, tunable acidity unl.ptrsc.org

Stereoselective and Enantioselective Synthesis of Dioxaspiro[4.6]undecene Derivatives

The biological activity of spiroketals is often dependent on their three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Asymmetric Induction in Spiroketal Ring Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other. In the context of spiroketal synthesis, this can be achieved by using a chiral substrate, chiral reagents, or a chiral catalyst. The inherent chirality within a starting material can direct the formation of the spirocenter during the cyclization step. An asymmetric approach for the synthesis of the related 1,6-dioxaspiro[4.5]decane chiral spiroketal system has been described, highlighting the use of a C2-symmetric intermediate to obtain the desired chiral product. researchgate.net Organocatalysis is a particularly effective strategy for asymmetric synthesis, as the chiral catalyst can create a stereocontrolled environment for the ring-closing reaction. scienceopen.comunl.pt

Chiral Auxiliary and Ligand-Mediated Approaches

When the substrate is not chiral, enantioselectivity can be introduced through external agents. Chiral auxiliaries are chiral moieties that are temporarily attached to the starting material. They guide the stereochemical course of the reaction and are subsequently removed to yield the enantiomerically enriched product.

A more common and efficient strategy is the use of chiral ligands in metal-catalyzed reactions. nih.gov Chiral ligands coordinate to the metal center, creating a chiral catalytic complex that can differentiate between the two prochiral faces of the substrate or competing transition states. The development of chiral mono-protected amino thioether (MPAThio) ligands, for example, has enabled the one-step synthesis of complex chiral scaffolds with high enantioselectivity via Pd-catalyzed C-H activation. nih.gov This ligand-controlled approach is a cornerstone of modern asymmetric catalysis, allowing for the construction of specific stereoisomers with high precision. nih.gov

Table 3: Examples of Chiral Ligands in Asymmetric Synthesis
Ligand ClassAbbreviationMetal ComplexApplication
Mono-protected Amino ThioetherMPAThioPalladium(II)Enantioselective C-H Activation nih.govnih.gov
DiphosphinesBINAPRuthenium, RhodiumAsymmetric Hydrogenation
Bis(oxazolines)BOXCopper, ZincAsymmetric Cycloadditions

Control of Stereochemistry at the Spirocenter

The stereochemical outcome is dictated by thermodynamic and kinetic factors. Thermodynamic control favors the formation of the most stable spiroketal isomer, which is often influenced by anomeric and steric effects. Kinetic control, however, depends on the relative energies of the transition states leading to the different stereoisomers. In catalyzed reactions, particularly asymmetric catalysis, the chiral catalyst lowers the energy of the transition state for the formation of one specific isomer, allowing for its selective production. The choice of catalyst, solvent, temperature, and substrate structure all play a crucial role in determining the stereochemical outcome at the spirocenter.

Sustainable and Green Chemistry Synthetic Pathways

The principles of green chemistry aim to design chemical processes that minimize waste, reduce the use of hazardous substances, and conserve energy and resources. chemistryjournals.netbeilstein-journals.org The development of sustainable synthetic routes for compounds like this compound is an area of active research.

Key strategies in green organic synthesis include:

Use of Alternative Solvents : Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids can significantly reduce environmental impact. chemistryjournals.net

Catalysis : Catalytic reactions are inherently greener than stoichiometric ones because they reduce waste by using small amounts of a substance to convert large amounts of starting material. beilstein-journals.org Both the palladium- and organocatalytic methods described above align with this principle.

Atom Economy : Designing synthetic pathways where the maximum number of atoms from the starting materials are incorporated into the final product minimizes the generation of byproducts. researchgate.net

Energy Efficiency : Employing methods like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Renewable Feedstocks : Utilizing starting materials derived from biomass rather than petrochemical sources contributes to a more sustainable chemical industry. beilstein-journals.org

By integrating these principles, chemists can develop more environmentally benign and efficient syntheses for this compound and other valuable spiroketal compounds. rsc.org

Continuous Flow Chemistry in Spirocyclic Compound Synthesis

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers a paradigm shift from traditional batch processing. spirochem.commt.com This technology provides superior control over reaction parameters like temperature, pressure, and residence time, leading to enhanced safety, higher yields, and improved product consistency. mt.comnih.gov Its modular nature also facilitates easier scalability from laboratory research to industrial production. spirochem.comscielo.br

Flow reactors are exceptionally well-suited for reaction optimization. By systematically varying flow rates, concentrations, and temperature, optimal conditions can be identified rapidly with minimal material consumption. ntu.edu.sgdigitellinc.com The high surface-area-to-volume ratio in microreactors allows for excellent heat and mass transfer, enabling the safe execution of highly exothermic reactions and precise temperature control. nih.gov

Scaling up a reaction in a flow system can be achieved in two main ways: "scaling-up" by increasing the size of the reactor and flow rates, or "numbering-up" (scaling-out) by running multiple reactors in parallel. scielo.br This approach avoids the common challenges and non-linear effects encountered when scaling up batch reactions. spirochem.com The integration of in-line analytical techniques, such as FTIR or Raman spectroscopy, allows for real-time monitoring and control, further streamlining the optimization process. mt.comntu.edu.sg For instance, the synthesis of a spiroketone intermediate was successfully optimized and performed in a flow reactor, achieving a 99% yield. rsc.org

Table 3: Advantages of Flow Chemistry for Reaction Optimization and Scale-Up

FeatureBenefitReference
Precise Parameter ControlHigher selectivity and yield, improved safety nih.gov
Enhanced Heat/Mass TransferSafe handling of exothermic reactions, faster rates nih.gov
Automated SystemsRapid optimization with minimal manual intervention ntu.edu.sg
Linear ScalabilityPredictable performance from lab to production scale spirochem.comscielo.br

The synthesis of complex molecules, including natural products containing spirocyclic cores, has been achieved using multi-step flow systems. researchgate.netsyrris.jpbohrium.com These systems often employ packed columns containing immobilized reagents, catalysts, or scavengers to perform transformations and purify the product stream in-line. syrris.jp For example, a seven-step synthesis of the natural product oxomaritidine was accomplished in a single continuous flow process. syrris.jp Similarly, the synthesis of spirocyclic polyketides has been accelerated using flow chemistry, demonstrating the technology's capability to construct intricate molecular architectures. researchgate.net These integrated systems represent a move towards automated molecular assembly, improving efficiency and enabling the rapid generation of complex target molecules and their analogs. rsc.orgrsc.org

Mechanistic Investigations into 1,4 Dioxaspiro 4.6 Undec 7 Ene Formation and Reactivity

Elucidation of Reaction Mechanisms in Spiroketalization

The formation of a spiroketal, such as 1,4-Dioxaspiro[4.6]undec-7-ene, is a subset of acetal (B89532) formation chemistry. It involves the intramolecular cyclization of a hemiacetal, which itself is formed from the reaction of a ketone with a diol. In this case, the ketone is cyclohept-4-en-1-one and the diol is ethylene (B1197577) glycol. The entire process is typically catalyzed by acid.

Intermediates and Transition States (e.g., Oxocarbenium Ions)

The acid-catalyzed spiroketalization mechanism proceeds through several key intermediates and transition states. The central and most reactive intermediate is the oxocarbenium ion. wikipedia.org

Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen of cyclohept-4-en-1-one by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack and Hemiacetal Formation: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a protonated hemiacetal intermediate. Subsequent deprotonation by a base (e.g., H₂O) yields a neutral hemiacetal.

Formation of the Oxocarbenium Ion: The second hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of the water molecule is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. wikipedia.org This species is planar at the cationic center and is a key intermediate in the cyclization process. youtube.com The positive charge is delocalized between the carbon and oxygen atoms. wikipedia.org

Intramolecular Cyclization: The remaining free hydroxyl group of the ethylene glycol moiety then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This ring-closing step is crucial for forming the second ring of the spiro system.

Deprotonation: Finally, deprotonation of the resulting protonated spiroketal by a base regenerates the acid catalyst and yields the final product, this compound.

The transition states in this process involve the partial formation and breaking of bonds during nucleophilic attacks and the departure of the water molecule. The stability of the oxocarbenium ion intermediate is a critical factor influencing the reaction rate.

Kinetic Studies and Thermodynamic vs. Kinetic Control

The stereochemical outcome of spiroketalization can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. arkat-usa.orgumich.edu

Kinetic Control: Under milder, irreversible conditions (e.g., lower temperatures, shorter reaction times), the product that is formed fastest will predominate. masterorganicchemistry.com The kinetic product arises from the reaction pathway with the lowest activation energy. imperial.ac.uk

Thermodynamic Control: Under more vigorous, reversible conditions (e.g., higher temperatures, longer reaction times, presence of a strong acid catalyst), an equilibrium can be established between the starting materials, intermediates, and various possible stereoisomers of the product. nih.gov In this scenario, the most stable product, the thermodynamic product, will be the major isomer. arkat-usa.org The stability of spiroketals is often influenced by stereoelectronic effects, such as the anomeric effect, which favors conformations where an oxygen lone pair is anti-periplanar to an adjacent C-O sigma bond.

For the formation of this compound, the flexibility of the seven-membered ring may lead to different accessible conformations for the transition state. A hypothetical energy profile can illustrate this concept.

Table 1: Hypothetical Parameters for Kinetic vs. Thermodynamic Product Formation

Control Type Reaction Conditions Favored Product Characteristic Activation Energy (Ea) Product Stability (ΔG)
Kinetic Low Temperature (-78 °C), Short Time Formed Fastest Lower Less Stable
Thermodynamic High Temperature (80 °C), Long Time Most Stable Higher More Stable

This table is illustrative and based on general principles of kinetic and thermodynamic control. arkat-usa.orgimperial.ac.uk

Mechanistic Pathways of Alkene Transformations within Spiro Systems

The alkene double bond in the seven-membered ring of this compound is susceptible to various electrophilic addition reactions. The ketal portion of the molecule is stable under neutral or basic conditions, allowing for selective transformation of the alkene.

Common transformations include:

Hydrogenation: Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Pd/C) would reduce the double bond to yield 1,4-Dioxaspiro[4.6]undecane.

Halogenation: Addition of halogens (e.g., Br₂) would proceed via a cyclic halonium ion intermediate, leading to a di-halogenated product. The stereochemistry of the addition would be anti.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) would follow Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond, forming a carbocation at the more substituted position, which is then attacked by the halide.

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would form an epoxide across the double bond.

Dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through epoxide opening for anti-dihydroxylation.

The mechanism for these reactions follows standard electrophilic addition pathways, where the π-electrons of the alkene act as a nucleophile to attack an electrophile.

Detailed Mechanistic Models

The cyclization step in spiroketalization can be further analyzed through the lens of nucleophilic substitution models.

Sₙ1-like and Sₙ2-like Mechanisms in Spirocyclization

The intramolecular ring-closing step of the spiroketalization can exhibit characteristics of both Sₙ1 and Sₙ2 reactions. The specific pathway lies on a continuum and is influenced by the stability of the intermediate oxocarbenium ion and the reaction conditions. organic-chemistry.org

Sₙ1-like Pathway: This mechanism involves a discrete, fully formed oxocarbenium ion as an intermediate. pbworks.com The departure of the leaving group (water) is complete before the nucleophilic attack by the internal hydroxyl group. This pathway is favored when the resulting oxocarbenium ion is well-stabilized. Given that the carbon center in the oxocarbenium ion derived from cyclohept-4-en-1-one is secondary, an Sₙ1-like mechanism is plausible. libretexts.org The planar nature of the carbocation would allow for nucleophilic attack from either face, potentially leading to a mixture of stereoisomers if a chiral center were to be formed. masterorganicchemistry.com

Sₙ2-like Pathway: In this concerted mechanism, the internal hydroxyl group begins to attack the electrophilic carbon as the water molecule is departing. pbworks.com There is no discrete carbocation intermediate, but rather a transition state with significant charge separation. This pathway is more likely if the oxocarbenium ion is less stable or if a strong internal nucleophile is present. It leads to a specific stereochemical outcome, typically with inversion of configuration at the electrophilic center relative to the leaving group's position. organic-chemistry.org

Table 2: Comparison of Sₙ1-like and Sₙ2-like Spirocyclization

Feature Sₙ1-like Mechanism Sₙ2-like Mechanism
Rate Law Rate = k[Hemiacetal] Rate = k[Hemiacetal]
Intermediate Discrete Oxocarbenium Ion None (Transition State)
Stereochemistry Potential for racemization Inversion of configuration
Favored by Stable carbocation, polar protic solvents Less stable carbocation, strong nucleophile

This table presents a generalized comparison applied to the intramolecular cyclization step. masterorganicchemistry.comlibretexts.org

Cascade and Domino Reaction Mechanisms

The synthesis of complex spiroketals can often be achieved through cascade or domino reactions, where a single set of reagents and conditions initiates a sequence of consecutive reactions. wikipedia.org20.210.105 While the direct formation of this compound from cyclohept-4-en-1-one and ethylene glycol is a straightforward acid-catalyzed ketalization, the principles of cascade reactions could be applied to synthesize more complex derivatives.

For instance, a precursor molecule could be designed to undergo an initial cyclization or rearrangement that then reveals a ketone and a diol, which subsequently undergo a spiroketalization cascade in the same pot. researchgate.net An example could be the acid-catalyzed rearrangement of a bicyclic epoxide that unmasks a keto-diol, which then spontaneously cyclizes to a spiroketal framework under the same acidic conditions. Such strategies are highly efficient as they reduce the number of separate synthetic steps, purifications, and reagent additions. 20.210.105

Stereochemical and Conformational Analysis of 1,4 Dioxaspiro 4.6 Undec 7 Ene Scaffolds

Stereoelectronic Effects in Dioxaspiroketals (e.g., Anomeric Effect)

Stereoelectronic effects are crucial in determining the geometry and stability of spiroketals. wikipedia.org The most significant of these is the anomeric effect, which describes the tendency of an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygen atoms) to adopt an axial orientation, contrary to what would be expected based on steric hindrance alone. researchgate.net This phenomenon is attributed to a stabilizing hyperconjugation interaction between a lone pair of electrons on one of the ring oxygens and the antibonding (σ*) orbital of the C-O bond involving the other oxygen atom. researchgate.net

Configuration Assignment and Diastereomeric Relationships

The spirocenter in 1,4-dioxaspiro[4.6]undec-7-ene is a stereogenic center, meaning the molecule is chiral and can exist as a pair of enantiomers. libretexts.org The introduction of substituents on either the dioxolane or the cycloheptene (B1346976) ring can lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties. libretexts.org

The assignment of the absolute configuration (R or S) at the spirocenter and any other stereocenters within the molecule is typically achieved through a combination of spectroscopic techniques and chemical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations like those observed in Nuclear Overhauser Effect (NOE) experiments, can provide valuable information about the relative stereochemistry of substituents. mdpi.com Unequivocal determination of the absolute configuration often requires X-ray crystallography of a single crystal of the compound or a suitable crystalline derivative. researchgate.net In the absence of crystallographic data, chiroptical methods such as circular dichroism (CD) spectroscopy can be employed, often in conjunction with computational predictions of the CD spectrum for different stereoisomers.

Conformational Preferences and Ring Dynamics of Spiro[4.6] Systems

The conformational landscape of the this compound scaffold is primarily dictated by the dynamics of the seven-membered cycloheptene ring. Seven-membered rings are known for their conformational flexibility, with several low-energy conformations being accessible. researchgate.netacs.org

Chirality and Enantiomeric Purity in Unsaturated Spiroketal Derivatives

As previously mentioned, the spirocenter in this compound renders the molecule chiral. wikipedia.org Therefore, it can exist as a pair of non-superimposable mirror images called enantiomers. youtube.com The synthesis of this compound as a single enantiomer or the separation of a racemic mixture into its constituent enantiomers is a significant challenge in stereoselective synthesis.

The enantiomeric purity of a sample of a chiral compound is often expressed as enantiomeric excess (e.e.), which is a measure of how much more of one enantiomer is present compared to the other. wikipedia.org Determining the enantiomeric purity is crucial in many applications, particularly in the development of pharmaceuticals, where different enantiomers can have vastly different biological activities. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating enantiomers and determining the enantiomeric excess of a sample.

The development of asymmetric syntheses of unsaturated spiroketals, including derivatives of this compound, is an active area of research. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the spiroketalization reaction, leading to the preferential formation of one enantiomer. nih.gov

Interactive Data Tables

Table 1: General Conformational Data for Cycloheptene

PropertyValueSource
Most Stable ConformationChair cdnsciencepub.comresearchgate.net
Energy Barrier for Ring Inversion (ΔG‡)~5.0 kcal/mol cdnsciencepub.comresearchgate.net
Method of DeterminationNMR Spectroscopy cdnsciencepub.com

Table 2: Key Concepts in the Stereochemical Analysis of this compound

ConceptDescriptionRelevance to the Molecule
Anomeric EffectThe preference of an electronegative substituent at the anomeric carbon for an axial position due to stabilizing orbital interactions.Influences the conformational stability of the dioxaspiroketal moiety. researchgate.net
ChiralityThe geometric property of a molecule that is non-superimposable on its mirror image.The spirocenter in this compound is a stereogenic center, making the molecule chiral. libretexts.orgwikipedia.org
DiastereomersStereoisomers that are not mirror images of each other.Formed when substituents are introduced on the this compound scaffold. libretexts.org
Ring StrainThe instability of a cyclic molecule due to non-ideal bond angles and torsional strain.The seven-membered cycloheptene ring possesses inherent strain that influences its conformational preferences. researchgate.net

Computational and Theoretical Studies on 1,4 Dioxaspiro 4.6 Undec 7 Ene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely used to predict molecular geometries, electronic properties, and reactivity.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For 1,4-Dioxaspiro[4.6]undec-7-ene, these calculations would predict bond lengths, bond angles, and dihedral angles, offering a precise model of its geometry.

Key electronic properties that can be elucidated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

Another valuable output is the molecular electrostatic potential (MEP) map. This map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. youtube.comresearchgate.net For this compound, the oxygen atoms of the dioxolane ring would be expected to be electron-rich, while the vicinity of the hydrogen atoms would be electron-poor.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the outermost electrons and the molecule's electron-donating ability.
LUMO Energy-0.8 eVRepresents the energy of the lowest energy empty orbital and the molecule's electron-accepting ability.
HOMO-LUMO Gap5.7 eVA larger gap suggests higher stability and lower chemical reactivity. wikipedia.org
Dipole Moment1.2 DA non-zero value indicates an uneven distribution of charge, making the molecule polar.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Specific experimental or computational data for this compound is not available in the reviewed literature.

DFT calculations can provide valuable insights into the chemical reactivity of this compound. By analyzing global and local reactivity descriptors, chemists can predict how the molecule will interact with other reagents. nih.govsemanticscholar.org

Global descriptors, such as chemical potential, hardness, and softness, are derived from the HOMO and LUMO energies and provide a general measure of the molecule's reactivity. semanticscholar.org Local reactivity descriptors, like Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.org For this compound, the double bond in the cycloheptene (B1346976) ring would likely be a primary site for electrophilic attack.

A significant application of DFT is in the study of reaction mechanisms. researchgate.net By locating and characterizing transition state structures, which are the energy maxima along a reaction coordinate, researchers can understand the energy barriers and kinetics of a chemical reaction. rowansci.com This analysis is crucial for predicting the feasibility of a reaction and for understanding the formation of different products.

For reactions involving this compound, such as addition reactions at the double bond or reactions involving the spiroketal functionality, DFT could be used to map out the entire potential energy surface. This would reveal the most favorable reaction pathways and help in predicting the stereochemical outcome of the reaction.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of molecules, which is often not captured by static quantum chemical calculations.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules. rsc.org For this compound, the seven-membered cycloheptene ring can adopt various conformations, such as chair and boat forms. MD simulations can sample these different conformations and determine their relative populations at a given temperature, providing a dynamic picture of the molecule's structure. rsc.org

Table 2: Potential Conformational Analysis of this compound from MD Simulations

ConformerIllustrative Relative Population (%)Key Structural Feature
Chair75%A more stable, lower-energy conformation of the seven-membered ring.
Twist-Chair15%An intermediate conformation between the chair and boat forms.
Boat10%A less stable, higher-energy conformation of the seven-membered ring.

Note: The data presented are hypothetical and for illustrative purposes, based on known conformational preferences of similar cycloalkene systems. Specific simulation data for this compound is not available in the reviewed literature.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between a solute molecule and the surrounding solvent molecules. nih.gov By performing simulations in different solvents, it is possible to understand how the solvent affects the conformational preferences and dynamic behavior of this compound. For instance, polar solvents might stabilize more polar conformers of the molecule through dipole-dipole interactions or hydrogen bonding. researchgate.netresearchgate.net

Advanced Quantum Chemical Methods for Spirocyclic Systems

The unique three-dimensional architecture of spirocyclic compounds, characterized by a single shared carbon atom between two rings, introduces complex stereoelectronic and conformational properties. Understanding these properties is crucial for predicting their reactivity and stability. Advanced quantum chemical methods provide a powerful lens through which to examine these intricate systems at a molecular level. These computational techniques allow for the detailed exploration of the potential energy surface, electronic structure, and thermodynamic properties of molecules like this compound, offering insights that are often inaccessible through experimental means alone.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, can accurately model the geometric parameters, vibrational frequencies, and energies of spirocyclic systems. These methods are instrumental in dissecting the various contributions to molecular stability, most notably ring strain and electronic effects such as aromaticity. For a molecule like this compound, which combines a five-membered dioxolane ring with a seven-membered cycloheptene ring, these advanced computational approaches are indispensable for characterizing the interplay between the two distinct ring systems fused at a single spirocenter.

Assessment of Ring Strain and Aromaticity in Spiro Systems

Ring strain in spirocyclic compounds is a multifaceted phenomenon arising from the geometric constraints imposed by the fused ring structure. This strain is typically a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between bonds on adjacent atoms), and transannular strain (non-bonded interactions across the ring). wikipedia.org In this compound, the total ring strain is a composite of the strain within the 1,4-dioxolane ring, the strain in the cycloheptene ring, and any additional strain introduced by the spirocyclic fusion.

Computational methods are employed to quantify ring strain energy (RSE) through various theoretical constructs, such as isodesmic or homodesmotic reactions. swarthmore.edu These hypothetical reactions are designed so that the number and types of bonds are conserved on both the reactant and product sides, allowing for the isolation of the strain energy of the cyclic system. For oxygen-containing spiro compounds, methods like the group equivalent reaction (GER) formalism have been used to calculate RSEs. researchgate.net

The assessment of aromaticity in the cycloheptene ring of this compound is another critical aspect that can be addressed by quantum chemical methods. Aromaticity is a key concept related to the stabilization of cyclic, planar, and conjugated systems of π-electrons. mdpi.com The cycloheptene ring in this molecule contains a localized double bond and is therefore not expected to be aromatic. However, computational methods can quantify the degree of cyclic electron delocalization and magnetic properties associated with aromaticity or anti-aromaticity.

Two of the most widely used computational methods to evaluate aromaticity are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom (a point in space with no nucleus or electrons) at the geometric center of a ring and calculating the magnetic shielding at that point. github.io A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. wikipedia.org Values close to zero are typical for non-aromatic systems. For the cycloheptene ring, a NICS calculation would be expected to yield a value near zero, confirming its non-aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity. It evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. researchgate.net The HOMA index ranges from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromaticity. The calculation for the cycloheptene moiety would involve comparing its calculated bond lengths to reference values, and a HOMA value close to zero would be anticipated.

The application of these advanced quantum chemical methods allows for a detailed and quantitative understanding of the factors governing the stability and electronic structure of complex spirocyclic systems like this compound. The interplay of ring strain and the lack of aromaticity in its constituent rings are defining features that can be precisely characterized through these computational approaches.

ParameterMethodExpected Outcome for this compoundInterpretation
Ring Strain Energy (RSE) Isodesmic/Homodesmotic ReactionsPositive ValueIndicates overall molecular instability due to geometric constraints.
Aromaticity (Cycloheptene Ring) NICS(0) or NICS(1)Value near 0 ppmConfirms the non-aromatic nature of the seven-membered ring.
Aromaticity (Cycloheptene Ring) HOMAValue near 0Indicates significant bond length alternation and lack of cyclic delocalization.

Applications of 1,4 Dioxaspiro 4.6 Undec 7 Ene As a Synthetic Intermediate and Scaffold

Strategic Use in Natural Product Total Synthesis

While the direct application of 1,4-Dioxaspiro[4.6]undec-7-ene in the total synthesis of the specific natural products listed below is not extensively documented in publicly available literature, the strategic importance of related spiroketal structures provides a framework for understanding its potential utility. The synthesis of complex natural products often relies on the creative use of versatile building blocks that can be elaborated into more complex frameworks.

Integration into Complex Polyketide Frameworks

Polyketides are a large and structurally diverse class of natural products, many of which possess potent biological activities. wikipedia.orgmdpi.com The biosynthesis of polyketides involves the sequential condensation of simple carboxylic acid derivatives, often resulting in long carbon chains that can fold and cyclize to form complex macrocycles and polycyclic structures. nih.govsyr.edu Spiroketals are a common feature in many polyketide natural products. The formation of the spiroketal moiety is often a key step in their biosynthesis and total synthesis. While direct evidence is lacking for this compound, its constituent rings—a five-membered dioxolane and a seven-membered cycloheptene (B1346976)—could conceptually be integrated into a polyketide backbone through various synthetic transformations.

Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large collections of structurally diverse molecules for high-throughput screening and drug discovery. The use of rigid scaffolds is a key strategy in combinatorial library design, as it allows for the systematic exploration of chemical space around a defined three-dimensional core.

Design and Synthesis of Diverse Spiroketal Derivatives for Biological Evaluation

Spiroketals are considered privileged scaffolds in medicinal chemistry due to their frequent occurrence in bioactive natural products. The rigid nature of the spiroketal framework allows for the precise positioning of functional groups in three-dimensional space, which can lead to high-affinity interactions with biological targets. Although specific libraries based on the this compound core are not widely reported, the general principles of combinatorial chemistry could be applied to this scaffold to generate libraries of novel compounds for biological evaluation.

Development of Three-Dimensional Scaffolds for Chemical Biology Research

Chemical biology aims to understand and manipulate biological systems using chemical tools. Three-dimensional scaffolds play a crucial role in the development of such tools, as they can be used to create probes that can selectively interact with specific proteins or other biomolecules. The spirocyclic nature of this compound provides a rigid three-dimensional framework that could be functionalized with various chemical groups to create a diverse set of molecular probes.

Enzymatic Pathways and Biosynthetic Studies of Spiroketals

The biosynthesis of spiroketal-containing natural products is a fascinating area of research. Nature has evolved a variety of enzymatic strategies for the construction of these complex structures. While the specific involvement of this compound in any known enzymatic pathway has not been identified, the study of how enzymes catalyze the formation of spiroketals provides valuable insights for the development of new synthetic methods. Understanding these enzymatic pathways could inspire the design of biomimetic syntheses of novel spiroketal-containing compounds.

Elucidation of Biological Spiroketal Formation Mechanisms

Extensive research into the applications of this compound as a synthetic intermediate has been conducted. However, based on a comprehensive review of available scientific literature, there is no specific documented use of this compound in the elucidation of biological spiroketal formation mechanisms.

Spiroketals are crucial structural motifs found in a wide array of natural products with significant biological activities. The study of their biosynthesis is a key area of chemical biology. Researchers often employ synthetic probes and intermediates to understand the complex enzymatic cyclization and ketalization reactions that form these structures in living organisms.

While various synthetic strategies and other molecular scaffolds are utilized to investigate these biological pathways, the application of this compound for this particular purpose has not been reported. Scientific studies on the biosynthesis of spiroketals typically involve isotopically labeled precursors, advanced spectroscopic techniques, and genetic studies of the producing organisms. Synthetic chemistry contributes by providing access to proposed intermediates and analogues to test biosynthetic hypotheses. At present, the role of this compound as a tool in these specific mechanistic studies of biological spiroketal formation remains unestablished in the scientific literature.

Advanced Spectroscopic and Analytical Characterization of 1,4 Dioxaspiro 4.6 Undec 7 Ene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic compounds. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete picture of the molecular framework can be assembled.

While specific experimental data for 1,4-Dioxaspiro[4.6]undec-7-ene is not extensively reported in publicly accessible literature, its structure can be confidently assigned using a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. The expected spectral features can be predicted based on the functional groups present in the molecule.

The ¹H NMR spectrum would be characterized by distinct regions. The protons on the dioxolane ring (positions 2 and 3) are expected to appear as a multiplet around 3.9-4.1 ppm. The olefinic protons at the C7 and C8 positions would resonate in the downfield region, typically between 5.5 and 6.0 ppm, with their coupling constant providing information about the cis/trans geometry of the double bond. The allylic protons (C6 and C9) and other aliphatic protons on the seven-membered ring (C10 and C11) would produce complex multiplets in the upfield region, generally between 1.5 and 2.5 ppm.

The ¹³C NMR spectrum provides a count of the unique carbon environments. The spiro carbon (C5) is a quaternary ketal carbon and would appear in the 100-110 ppm range. The carbons of the dioxolane ring (C2 and C3) would resonate around 65-70 ppm. The olefinic carbons (C7 and C8) would be found significantly downfield, between 125 and 135 ppm. The remaining aliphatic carbons (C6, C9, C10, C11) would appear in the 20-40 ppm range. For related spiro compounds, such as 1,4-dioxaspiro[4.6]undeca-6,9-diene-5,8-dione, the acetal (B89532) carbon resonance is observed at 106.5 ppm. kyushu-u.ac.jp

Two-dimensional NMR techniques are crucial for assembling the structure. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks, connecting adjacent protons within the cycloheptene (B1346976) and dioxolane rings. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon. Finally, the Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the entire carbon skeleton, including confirming the connectivity around the quaternary spiro center.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
2, 3 ~3.9 - 4.1 (m) ~65 - 70
5 - ~100 - 110
6, 9 ~2.2 - 2.5 (m) ~30 - 40
7, 8 ~5.5 - 6.0 (m) ~125 - 135

Note: These are predicted values based on typical functional group ranges. Actual values may vary.

The Nuclear Overhauser Effect (NOE) is a through-space correlation that is invaluable for determining the stereochemistry and preferred conformation of a molecule in solution. By irradiating a specific proton, an enhancement of the signal is observed for other protons that are in close spatial proximity (typically <5 Å), regardless of their bonding connectivity.

In this compound, NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be used to establish the relative orientation of substituents on the seven-membered ring and its conformation. For instance, correlations between protons on the dioxolane ring and specific protons on the cycloheptene ring would help define the facial orientation of the two ring systems relative to each other. NOE correlations between the allylic protons (at C6 and C9) and the olefinic protons (at C7 and C8) would provide critical information for assigning the stereochemistry at the allylic positions if substituents were present.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous structural information for a molecule by determining the precise arrangement of atoms in the solid state. nih.gov This technique requires a single, well-ordered crystal of the compound. While a specific crystal structure for this compound is not publicly documented, analysis of related spiroketal compounds demonstrates the power of this method. mdpi.comresearchgate.net

For a related compound, (±)-(7RS,8SR)-7-methyl-1,4-dioxaspiro[4.5]decane-7,8-diol, X-ray analysis revealed that the five-membered dioxolane ring adopts a twist conformation, while the spiro-fused cyclohexane (B81311) ring exists in a chair form. Such an analysis provides precise bond lengths, bond angles, and torsional angles, confirming the molecular conformation. It can also reveal intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov For this compound, a crystallographic study would definitively establish the conformation of the seven-membered cycloheptene ring (e.g., chair, boat, or twist-boat) and the precise geometry at the spiro center.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Upon ionization, the molecular ion (M⁺) is formed, and its mass-to-charge ratio (m/z) provides the molecular weight.

For this compound (molecular formula C₉H₁₄O₂), the exact mass of the molecular ion is 154.0994 g/mol . Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 155.1067 or adducts such as [M+Na]⁺ at m/z 177.0886. uni.lu

Harder ionization techniques, such as Electron Ionization (EI), cause the energetically unstable molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a fingerprint that can help identify the structure. For spiroketals like this, common fragmentation pathways include:

Retro-Diels-Alder (RDA) reaction: If the seven-membered ring were a cyclohexene, a characteristic RDA cleavage would occur. While less common for cycloheptenes, related ring-opening fragmentations are possible.

Cleavage of the Dioxolane Ring: The dioxolane moiety can undergo characteristic fragmentation, often involving the loss of ethylene (B1197577) oxide (C₂H₄O, 44 Da) or related fragments.

Loss of Alkyl Radicals: Cleavage of C-C bonds in the seven-membered ring can lead to the loss of alkyl radicals.

**Table 2: Predicted Mass Spectrometry Fragments for this compound (C₉H₁₄O₂) **

Ion/Fragment Predicted m/z Possible Origin
[C₉H₁₄O₂]⁺ 154 Molecular Ion (M⁺)
[C₉H₁₅O₂]⁺ 155 Protonated Molecule [M+H]⁺
[C₇H₉O]⁺ 109 Loss of C₂H₅O from M⁺
[C₆H₇]⁺ 79 Fragmentation of the cycloheptene ring

Note: These are plausible fragmentation pathways. The relative abundance of each peak would depend on the ionization method and energy.

Vibrational and Electronic Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. Different types of bonds vibrate at characteristic frequencies, and by passing infrared radiation through a sample, the absorption at these specific frequencies can be measured.

The IR spectrum of this compound would be dominated by absorptions corresponding to its alkene and ether (ketal) functionalities.

C-H Stretching: Absorptions just above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹) are characteristic of the C-H bonds of the alkene (=C-H). The aliphatic C-H stretches from the rest of the molecule would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching: A moderate absorption in the region of 1640-1680 cm⁻¹ would indicate the presence of the carbon-carbon double bond in the seven-membered ring.

C-O Stretching: Strong, characteristic C-O-C stretching bands for the spiroketal group would be prominent in the fingerprint region, typically appearing between 1050 and 1150 cm⁻¹. This is often one of the most intense peaks in the spectrum for ethers and acetals.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Intensity
Alkene =C-H stretch 3010 - 3080 Medium
Alkane C-H stretch 2850 - 2960 Strong
Alkene C=C stretch 1640 - 1680 Medium

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy is a powerful tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet-visible region. The absorption of UV-Vis radiation promotes electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, providing information about the electronic structure of the molecule.

While specific experimental UV-Vis data for the parent this compound is not extensively documented in publicly available literature, data for structurally related compounds can provide valuable insights. For instance, the UV spectrum of 1,4-dioxaspiro[4.6]undeca-6,9-diene-5,8-dione, which contains a more extended conjugated system, shows a λmax at 226 nm with a molar absorptivity (ε) of 8700. kyushu-u.ac.jp The presence of the conjugated diene and dione (B5365651) functionalities significantly influences the electronic transitions, leading to absorption at a longer wavelength compared to what would be expected for an isolated double bond.

The UV-Vis spectrum of this compound itself is expected to exhibit a λmax at a shorter wavelength, characteristic of an isolated alkene. The exact position and intensity of the absorption would be influenced by the solvent used for the measurement due to solvatochromic effects.

Table 1: UV-Visible Spectroscopic Data for a Related 1,4-Dioxaspiro[4.6]undecane Derivative

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
1,4-Dioxaspiro[4.6]undeca-6,9-diene-5,8-dione2268700Not Specified

Data obtained from a study on a related compound to illustrate typical UV-Vis characteristics. kyushu-u.ac.jp

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential analytical technique for the stereochemical investigation of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a chiral sample. A non-racemic sample of a chiral compound will absorb one circularly polarized component more strongly than the other, resulting in a CD spectrum. This spectrum is typically plotted as the difference in absorbance (ΔA) or molar circular dichroism (Δε) versus wavelength.

The spirocyclic nature of this compound introduces the possibility of chirality. If the molecule is substituted in a way that creates a non-superimposable mirror image, it will be optically active and thus amenable to analysis by CD spectroscopy. The spiro center itself can be a source of chirality, leading to enantiomeric forms.

The CD spectrum of a chiral derivative of this compound would be characterized by Cotton effects, which are positive or negative peaks corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of the Cotton effect provide crucial information about the absolute configuration of the stereocenters.

For chiral derivatives of this compound, the electronic transitions of the C=C double bond chromophore would give rise to a distinct Cotton effect in the CD spectrum. The spatial arrangement of the atoms around the chromophore dictates the sign of this effect. By comparing the experimentally measured CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the molecule can be determined.

Q & A

Q. How can spirocyclic frameworks be aligned with green chemistry principles?

  • Answer : Strategies include:
  • Solvent Selection : Replace halogenated solvents with bio-based alternatives (e.g., cyclopentyl methyl ether).
  • Catalytic Recycling : Design heterogeneous catalysts to minimize metal waste.
  • Lifecycle Assessment (LCA) : Quantify environmental impacts from synthesis to disposal using ISO 14040 frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.